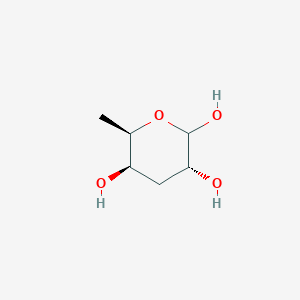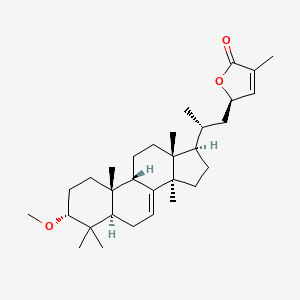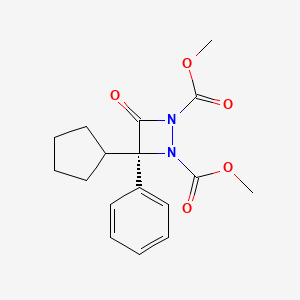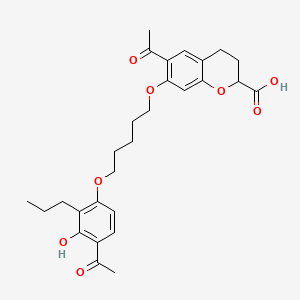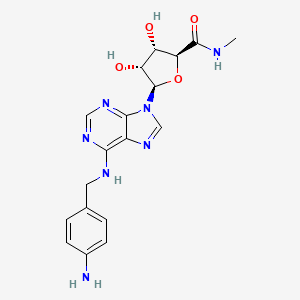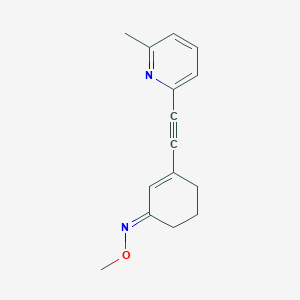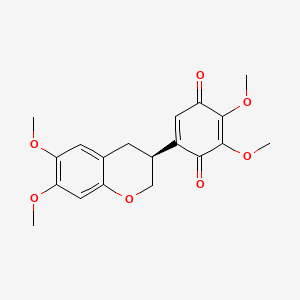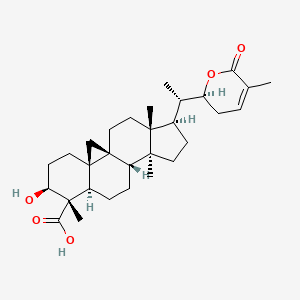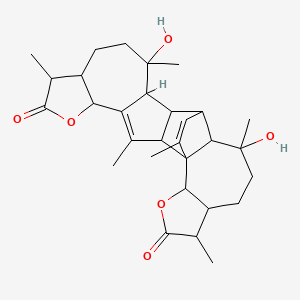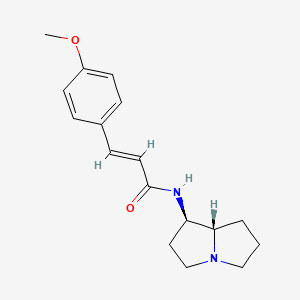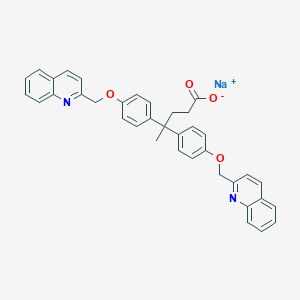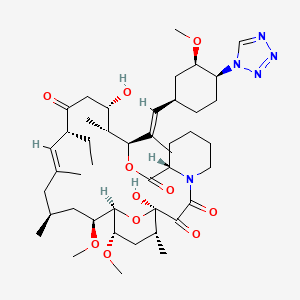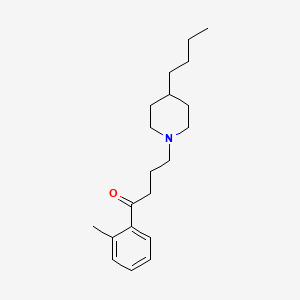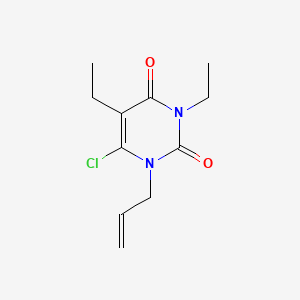
Acluracil
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acluracil is a biochemical.
Applications De Recherche Scientifique
Anticancer Research : Studies have focused on the development of new anticancer drugs, including derivatives of nitrosomethylurea (NMU), which are relevant to understanding the applications of compounds like Acluracil in oncology. This research includes computer modeling techniques of biochemical mechanisms and their combinations, highlighting the role of compounds similar to Acluracil in the treatment of various cancers (Камчибекова, 2016).
Hepatoprotective Properties : Atractylodin, a compound with similar applications as Acluracil, has been studied for its hepatoprotective properties. This research is indicative of Acluracil's potential in protecting the liver from damage and its role in treating liver-related diseases (Lyu et al., 2019).
Diabetes and Calorie Restriction Mimetics : The alpha-glucosidase inhibitor acarbose, similar to Acluracil, has been studied for its potential as a calorie restriction mimetic and its application in treating type 2 diabetes. This indicates a potential research avenue for Acluracil in the context of metabolic disorders and aging (Smith et al., 2020).
Neurological Diseases : Research on α-amino-3-hydroxyl-5-methyl-4-isoxazole-propionate receptors (AMPARs) in epilepsy underscores the importance of glutamate receptor modulation in neurological diseases. This line of research could be relevant for exploring Acluracil's applications in neurological disorders (Citraro et al., 2014).
Cardiovascular Disease in Diabetics : Studies on acarbose, a compound with mechanisms similar to Acluracil, show its effectiveness in reducing the risk of myocardial infarction in diabetic patients. This suggests potential applications for Acluracil in cardiovascular disease management for diabetic populations (Hanefeld et al., 2004).
Propriétés
Numéro CAS |
20938-38-9 |
|---|---|
Nom du produit |
Acluracil |
Formule moléculaire |
C11H15ClN2O2 |
Poids moléculaire |
242.7 g/mol |
Nom IUPAC |
6-chloro-3,5-diethyl-1-prop-2-enylpyrimidine-2,4-dione |
InChI |
InChI=1S/C11H15ClN2O2/c1-4-7-14-9(12)8(5-2)10(15)13(6-3)11(14)16/h4H,1,5-7H2,2-3H3 |
Clé InChI |
GPSWWJCFLZMBGB-UHFFFAOYSA-N |
SMILES |
CCC1=C(N(C(=O)N(C1=O)CC)CC=C)Cl |
SMILES canonique |
CCC1=C(N(C(=O)N(C1=O)CC)CC=C)Cl |
Apparence |
Solid powder |
Autres numéros CAS |
20938-38-9 |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
ACLU acluracil |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzoic acid, 2-[[(4-chloro-3-nitrophenyl)sulfonyl]amino]-](/img/structure/B1666463.png)
